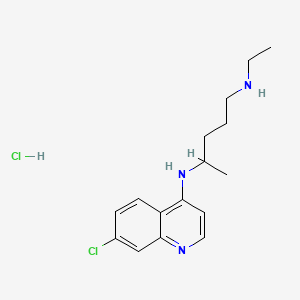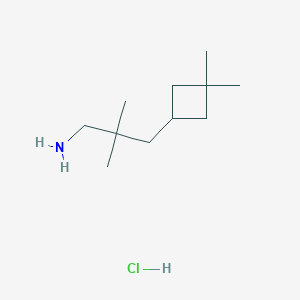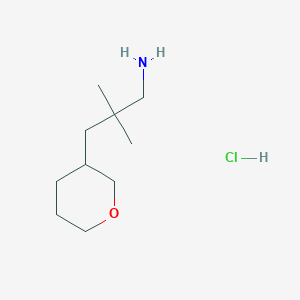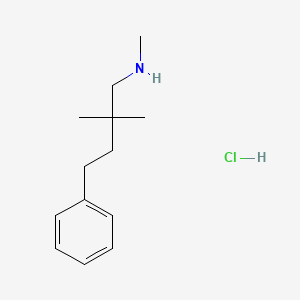![molecular formula C11H15NO2 B1485396 trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2149520-92-1](/img/structure/B1485396.png)
trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol, commonly known as trans-2-MPCB, is a cyclobutan derivative of 2-aminophenol. It is a white crystalline solid with a melting point of 132-134°C and a molecular weight of 218.3 g/mol. Trans-2-MPCB is a structural isomer of trans-2-aminocyclobutan-1-ol (trans-2-ACB) and has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis of Cyclobutane Analogues : The synthesis of all stereoisomers of 1-amino-2-phenylcyclobutanecarboxylic acid (c4Phe) has been accomplished, demonstrating different strategies based on cyclization reactions. This work completed the series cnPhe, with the synthesis allowing the isolation of enantiomerically pure N-protected amino acids suitable for peptide incorporation. The relative stereochemistry of these compounds was unambiguously assigned, showing the versatility of cyclobutane analogues in synthetic chemistry (Lasa, López, & Cativiela, 2005).
Chemical Transformations and Reactivity
- Anethole Isomerization and Dimerization : Research on trans-anethole exposed to solid acids or UV-Vis irradiation showed formation of cis-anethole and various dimers. This study highlights the potential of cyclobutane derivatives in understanding chemical reactivity under different conditions, providing insights into electrophilic addition and elimination reactions (Castro, Martínez, & Stashenko, 2010).
Structural and Conformational Analysis
- Conformation and Configuration Studies : NMR and X-ray diffraction analyses have shown that substituted arylcyclobutanes exist as single conformers with a nonplanar ring structure, demonstrating the significant impact of stereochemistry on the physical properties of these molecules. Such studies are crucial for understanding the molecular basis of cyclobutane derivatives' behavior (Kaz'mina, Lavrukhin, Antipin, Akhmedov, & Struchkov, 1981).
Peptide Incorporation and Helical Conformations
- Helical Folding of Cyclobutane Beta-Amino Acid Oligomers : The synthesis of trans-2-aminocyclobutane carboxylic acid oligomers and their experimental and modeling-based conformational analysis revealed a preference for 12-helical conformation, suggesting potential applications in designing peptides with specific structural attributes (Fernandes, Faure, Pereira, Théry, Declerck, Guillot, & Aitken, 2010).
Application in Biomedical Research
- Tubulin-Targeting Antitumor Agents : The synthesis and evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones targeting tubulin demonstrate the application of cyclobutane-containing compounds in developing potent antiproliferative agents. These studies involve the exploration of structure-activity relationships, highlighting the cyclobutane derivatives' potential in medicinal chemistry (Greene et al., 2016).
properties
IUPAC Name |
(1R,2R)-2-(4-methoxyanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9-4-2-8(3-5-9)12-10-6-7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGCKOGWSYOCK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)

![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)


![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)
![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)

![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485334.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)